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molecular formula C9H8N2 B073783 2-Methyl-[1,8]naphthyridine CAS No. 1569-16-0

2-Methyl-[1,8]naphthyridine

Cat. No. B073783
M. Wt: 144.17 g/mol
InChI Key: FSWRUYCICUXURT-UHFFFAOYSA-N
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Patent
US06881736B1

Procedure details

To a solution of 2-amino-3-pyridinecarboxaldehyde (from step c, 24.57 g) in acetone (750 mL) was added proline (2.3 g, 20 mmole), then the mixture was heated to reflux. After 48 hr the mixture was cooled to RT, filtered, and concentrated. Flash column chromatography on silica gel (35% acetone/hexanes) gave the title compound (18.5 g, 64% over 3 steps) as an orangish-yellow solid: 1H NMR (300 MHz, CDCl3) δ 9.07 (m, 1 H), 8.10 (m, 2H), 7.40 (m, 2H), 2.80 (s, 3H); MS (ES) m/e 145 (M+H)+.
Quantity
24.57 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH:8]=O)=[CH:6][CH:5]=[CH:4][N:3]=1.N1CC[CH2:15][C@H:11]1[C:12](O)=O>CC(C)=O>[CH3:15][C:11]1[CH:12]=[CH:8][C:7]2[C:2](=[N:3][CH:4]=[CH:5][CH:6]=2)[N:1]=1

Inputs

Step One
Name
Quantity
24.57 g
Type
reactant
Smiles
NC1=NC=CC=C1C=O
Name
Quantity
2.3 g
Type
reactant
Smiles
N1[C@H](C(=O)O)CCC1
Name
Quantity
750 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to reflux
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=NC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 18.5 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 641.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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